molecular formula C22H19FN2O3S B2604884 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941970-38-3

2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2604884
CAS No.: 941970-38-3
M. Wt: 410.46
InChI Key: IECUMQNLQCLITM-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3-one core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-fluorobenzyl group at position 3. The 1,1-dioxide moiety is a critical structural feature, common in pharmacologically active benzothiadiazines, which often exhibit anti-inflammatory, analgesic, or receptor-modulating properties .

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-6-5-8-19(16(15)2)25-22(26)24(14-17-10-12-18(23)13-11-17)20-7-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUMQNLQCLITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , commonly referred to as a member of the benzothiadiazine family, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22_{22}H19_{19}FN2_2O3_3S
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 941882-08-2

The compound features a unique structure characterized by a benzene ring fused to a thiadiazine ring with a sulfone group, which may influence its reactivity and biological properties.

Table 1: Structural Features and Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
1,2,4-benzothiadiazine-1,1-dioxideBasic core structureAntihypertensive, antimicrobial
7-chloro-5-(furan-3-yl)-3-methyl-benzothiadiazineContains furan substituentNeuroactive properties
7-phenoxy-substituted benzothiadiazinesPhenoxy group at position 7Positive allosteric modulation of AMPA receptors

Antimicrobial Properties

Research indicates that compounds within the benzothiadiazine family exhibit significant antimicrobial activity. The presence of the sulfone group and various aromatic substituents enhances their efficacy against a range of pathogens. For instance, studies have shown that similar benzothiadiazine derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.

Case Studies

  • Neurochemical Profiling in Epilepsy Models : A study involving structurally similar compounds showed that they could effectively improve seizure behaviors in zebrafish models through neurochemical modulation . This suggests that the target compound may exhibit similar properties worth investigating.
  • Antimicrobial Activity Assessment : Compounds from the benzothiadiazine class have been subjected to various antimicrobial assays, revealing their effectiveness against both Gram-positive and Gram-negative bacteria. These findings indicate a promising avenue for developing new antimicrobial agents based on this chemical framework.

The synthesis of This compound typically involves multi-step organic reactions. The incorporation of specific substituents like dimethylphenyl and fluorobenzyl is crucial for enhancing its biological activity.

While detailed mechanistic studies are yet to be published specifically for this compound, it is hypothesized that its biological activity may stem from:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Modulation of Receptor Activity : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could explain neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Biological Activity Key Structural Differences
Target Compound :
2-(2,3-Dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 2,3-Dimethylphenyl (position 2)
- 4-Fluorobenzyl (position 4)
Likely anti-inflammatory or receptor antagonism (inferred from analogs) Unique combination of electron-donating (methyl) and electron-withdrawing (fluoro) substituents
Compound 23 ():
4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 2,6-Difluoro-4-methoxybenzyl (position 4)
- 5,6-Dimethoxypyridinyl (position 2)
Orexin receptor ligand (likely antagonist) Pyridinyl ring at position 2; trifluorinated benzyl enhances lipophilicity and receptor binding
Meloxicam ():
4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
- 2-Methyl group
- Thiazolylcarboxamide side chain
COX-2 selective NSAID (anti-inflammatory) Thiazolylcarboxamide enhances COX-2 selectivity; hydroxy group at position 4
Compound :
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
- 4-Chlorobenzyl (position 4)
- 4-Methoxyphenyl (position 2)
Unknown (structural analog of endothelin receptor antagonists) Chloro substituent increases halogen bonding potential; methoxy enhances electron donation
Compound :
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide
- 3-Chlorobenzoyl (position 3)
- Hydroxy group (position 4)
Anti-inflammatory, analgesic Benzothiazine (vs. benzothiadiazine) core; hydroxy group facilitates hydrogen bonding

Structural and Functional Analysis

Substituent Effects on Activity

  • Methoxy groups in analogs (e.g., Compound 23, ) are linked to improved receptor binding via electron donation .
  • Electron-Withdrawing Groups (Fluoro, Chloro) :
    The 4-fluorobenzyl group in the target compound likely increases metabolic stability and bioavailability compared to chlorinated analogs (), as fluorine’s smaller size and high electronegativity reduce steric hindrance while maintaining halogen bonding .

  • Heterocyclic Modifications :
    Pyridinyl (Compound 23) and thiazolyl (meloxicam) substituents introduce nitrogen atoms that enhance hydrogen bonding and receptor selectivity. The target compound lacks such heterocycles, suggesting a different target profile .

Molecular Weight and Solubility

The target compound (MW ≈ 410 g/mol) is heavier than meloxicam (MW 351 g/mol) due to its bulky substituents. The fluorobenzyl group may reduce aqueous solubility compared to hydroxy-containing analogs (e.g., compound), necessitating formulation adjustments for bioavailability .

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